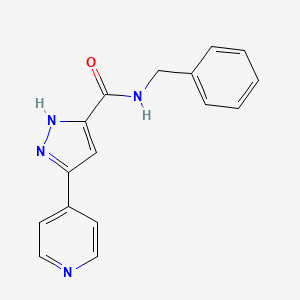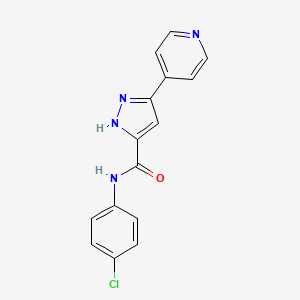![molecular formula C18H18N2O2 B7548441 2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMFQ and has been studied for its diverse range of biological activities.
Scientific Research Applications
DMFQ has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. DMFQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of DMFQ is not fully understood, but it is believed to exert its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMFQ has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMFQ has been shown to exhibit a diverse range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory markers in various cell types. DMFQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, DMFQ has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMFQ is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. DMFQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DMFQ is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on DMFQ. One of the areas of interest is the development of DMFQ-based fluorescent probes for the detection of metal ions in biological systems. Another potential application of DMFQ is in the development of novel anti-inflammatory and anti-cancer therapeutics. Further research is also needed to fully understand the mechanism of action of DMFQ and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, DMFQ is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been studied for its diverse range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. DMFQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of DMFQ and its potential applications in various fields of scientific research.
Synthesis Methods
DMFQ can be synthesized using a multi-step process that involves the condensation of 2,8-dimethylquinoline-4-carboxylic acid with 5-methylfurfural in the presence of a suitable catalyst. The resulting intermediate is then subjected to a series of reactions to obtain the final product, DMFQ.
properties
IUPAC Name |
2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-5-4-6-15-16(9-12(2)20-17(11)15)18(21)19-10-14-8-7-13(3)22-14/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUOBNFVVBUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)

![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)


![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
methanone](/img/structure/B7548420.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)

![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole](/img/structure/B7548469.png)